![molecular formula C4H3BrN2O2S B133738 Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate CAS No. 152300-56-6](/img/structure/B133738.png)
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a chemical compound with the CAS Number: 152300-56-6 and Linear Formula: C4H3BrN2O2S . It has gained attention due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is represented by the Inchi Code: 1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 .Physical And Chemical Properties Analysis
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a solid at room temperature. It has a molecular weight of 223.05 g/mol . The compound should be stored sealed in a dry environment at room temperature .Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been studied for their potential antimicrobial activity . In particular, these compounds have shown promising results against Gram-positive bacteria . The antimicrobial effect is attributed to the unique structure of thiadiazole, which allows these compounds to interact strongly with biological targets .
Anticancer Agents
Thiadiazole derivatives have also been explored as potential anticancer agents . Their ability to cross cellular membranes and interact with biological targets makes them promising candidates for cancer treatment . Several thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .
Anti-Inflammatory Agents
Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been reported to possess anti-inflammatory properties . Their unique chemical structure allows them to interact with specific biological targets involved in the inflammatory response .
Antiviral Agents
Thiadiazole derivatives have been studied for their potential antiviral properties . Their ability to cross cellular membranes and interact with viral proteins makes them promising candidates for antiviral therapy .
Antiepileptic Agents
Thiadiazole derivatives have been explored for their potential use as antiepileptic agents . Their unique chemical structure allows them to interact with specific targets in the nervous system, potentially reducing the frequency and severity of seizures .
Organic Electronics
Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been used as monomers for the synthesis of light-emitting and conducting polymers for organic electronics . Their unique electronic properties make them suitable for use in a variety of electronic devices .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .
Biochemical Pathways
Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.
properties
IUPAC Name |
methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUHNZGOZGRMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597417 |
Source
|
Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
CAS RN |
152300-56-6 |
Source
|
Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.